

Elucidating the Structure of Danielone: An NMR Spectroscopy Application Note

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Compound of Interest

Compound Name: *Danielone*

Cat. No.: *B1198271*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the field of natural product chemistry, providing unparalleled insights into the molecular architecture of novel compounds. This application note details the use of a suite of NMR techniques for the structural elucidation of **Danielone**, a cytotoxic dienone isolated from *Echinacea pallida*. The methodologies described herein offer a comprehensive workflow for determining the constitution and stereochemistry of complex organic molecules, a critical step in drug discovery and development. **Danielone** has been identified as (8Z,11Z)-pentadeca-8,11-dien-2-one. While the complete, specific NMR dataset for **Danielone** is not publicly available in the searched resources, this document provides the generalized protocols and the strategic workflow that would be employed for its structural determination.

Data Presentation

A crucial aspect of structural elucidation is the clear and concise presentation of NMR data. For a molecule like **Danielone**, the ¹H and ¹³C NMR data would be organized into structured tables to facilitate analysis and comparison. These tables are fundamental for assigning specific resonances to the corresponding atoms in the molecule.

Table 1: ¹H NMR Data for **Danielone**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in searched resources			

Table 2: ^{13}C NMR Data for **Danielone**

Position	Chemical Shift (δ) ppm
Data not available in searched resources	

Experimental Protocols

The structural elucidation of a novel compound like **Danielone** relies on a series of 1D and 2D NMR experiments. Below are detailed protocols for the key experiments that would be integral to this process.

Sample Preparation

- **Compound Purity:** Ensure the isolated **Danielone** is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
- **Solvent Selection:** Dissolve approximately 5-10 mg of purified **Danielone** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key analyte resonances.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
- **Sample Transfer:** Filter the solution into a clean, dry 5 mm NMR tube.

1D NMR Spectroscopy: ^1H and ^{13}C NMR

- **Purpose:** To obtain fundamental information about the proton and carbon environments in the molecule. ^1H NMR provides details on the number of different types of protons, their

chemical shifts, integrations (relative numbers), and spin-spin splitting patterns. ^{13}C NMR reveals the number of distinct carbon atoms and their chemical environments.

- Protocol:
 - Acquire a ^1H NMR spectrum using a standard single-pulse sequence.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - To aid in the assignment of carbon multiplicities (CH , CH_2 , CH_3 , Cq), a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is recommended.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

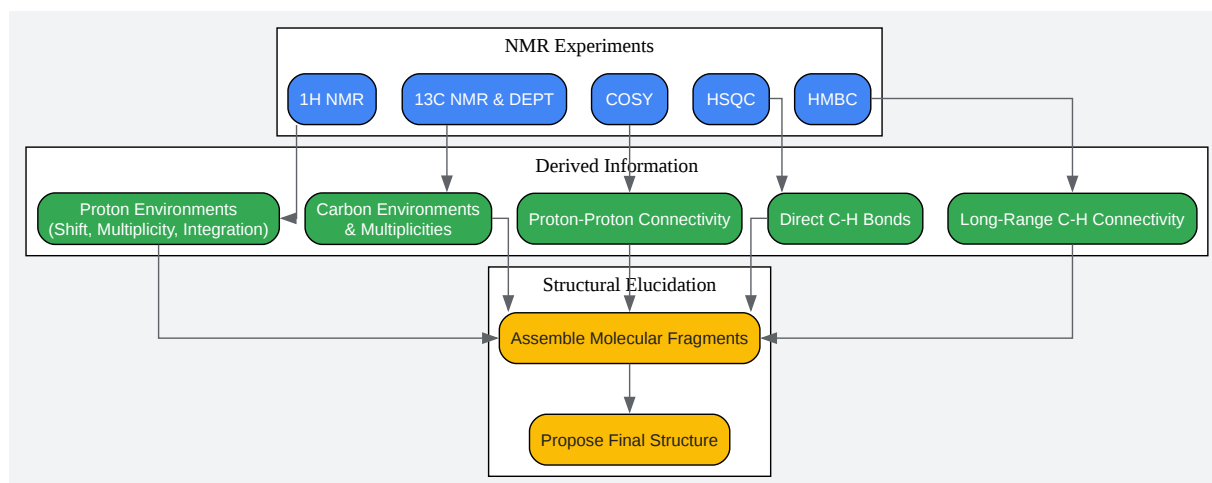
These experiments are crucial for establishing the connectivity of atoms within the molecule.

- COSY (Correlation Spectroscopy)
 - Purpose: To identify protons that are spin-coupled to each other, typically through two or three bonds. This helps in establishing proton-proton connectivity networks.
 - Protocol: A standard COSY-45 or DQF-COSY pulse sequence is utilized. The spectral width in both dimensions is set to cover the entire proton chemical shift range.
- HSQC (Heteronuclear Single Quantum Coherence)
 - Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
 - Protocol: A standard phase-sensitive HSQC experiment is performed. The spectral width in the F2 dimension corresponds to the proton chemical shift range, and in the F1 dimension, it corresponds to the carbon chemical shift range.
- HMBC (Heteronuclear Multiple Bond Correlation)
 - Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is a key experiment for piecing together the molecular fragments identified from COSY and HSQC data.

- Protocol: A standard HMBC experiment is performed. The spectral widths are set similarly to the HSQC experiment. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

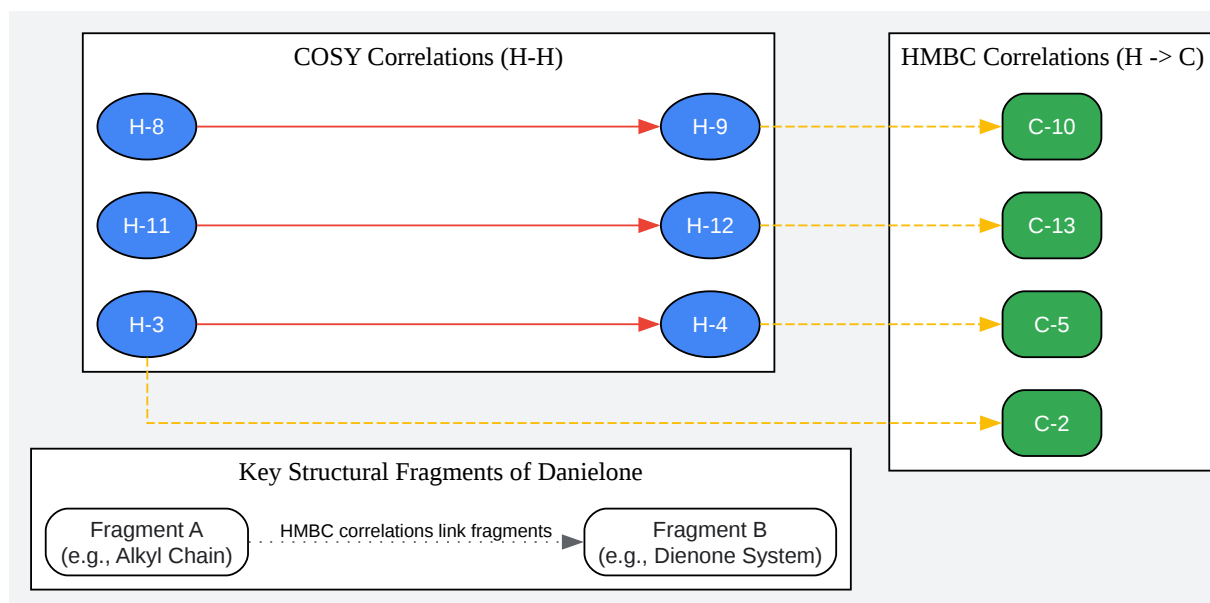
Mandatory Visualizations

Diagrams are essential for visualizing the workflow and the logical connections derived from the NMR data.



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Caption: Workflow for **Danielone** structural elucidation.



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Caption: Key 2D NMR correlations for **Danielone**.

Conclusion

The structural elucidation of novel natural products like **Danielone** is a systematic process that heavily relies on the power of NMR spectroscopy. By employing a combination of 1D and 2D NMR experiments, researchers can confidently piece together the molecular puzzle. The detailed protocols and logical workflow presented in this application note provide a robust framework for the structural characterization of complex organic molecules, a cornerstone of modern drug discovery and development. The ability to unambiguously determine the structure of a bioactive compound is the first step towards understanding its mechanism of action and developing it into a potential therapeutic agent.

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